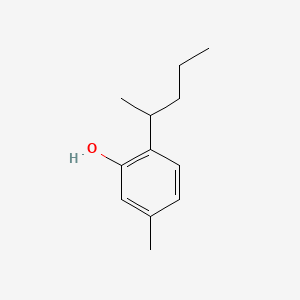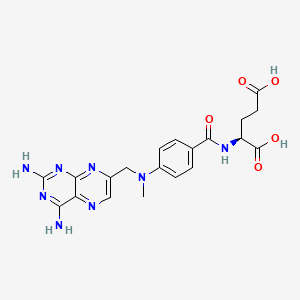
N-(4-(((2,4-Diamino-7-pteridinyl)methyl)methylamino)benzoyl)-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methotrexate is a chemotherapy agent and immune system suppressant. It is used to treat cancer, autoimmune diseases, ectopic pregnancy, and for medical abortions. Types of cancers it is used for include breast cancer, leukemia, lung cancer, lymphoma, and osteosarcoma. Types of autoimmune diseases it is used for include psoriasis, rheumatoid arthritis, and Crohn's disease.
Applications De Recherche Scientifique
Synthetic Approaches and Derivatives :
- Piper, McCaleb, and Montgomery (1983) described a synthetic approach to poly(gamma-glutamyl) conjugates of Methotrexate, involving key steps like peptide coupling and introduction of the (2,4-diamino-6-pteridinyl)methyl grouping by alkylation (Piper, McCaleb, & Montgomery, 1983).
- A study by Abraham et al. (1993) focused on synthesizing analogues of 10-deazaaminopterin, where the benzene ring was replaced with a thiophene ring, demonstrating the chemical flexibility and potential for creating diverse derivatives (Abraham et al., 1993).
Chemical Characterization Techniques :
- Cheung et al. (1985) explored the use of chemical ionization mass spectrometry for characterizing Methotrexate and its analogues, providing insights into their molecular structures and interactions (Cheung, Tattam, Antonjuk, & Boadle, 1985).
Antifolate and Antitumor Activities :
- Gangjee et al. (2005) synthesized novel classical antifolates as potential antitumor agents. Their study illustrates the exploration of Methotrexate's structure for developing new cancer therapeutics (Gangjee, Lin, Kisliuk, & McGuire, 2005).
- In 1995, Gangjee, Devraj, McGuire, and Kisliuk reported on the variation of the bridge linking the heterocyclic ring and p-aminobenzoyl-L-glutamate portions of Methotrexate derivatives, indicating their exploration in enhancing antitumor activities (Gangjee, Devraj, McGuire, & Kisliuk, 1995).
Transport Mechanisms and Pharmacokinetics :
- Menter et al. (2012) investigated the oral uptake and safety of Methotrexate enantiomers, providing valuable information on its absorption and transport mechanisms in the body (Menter, Thrash, Cherian, Matherly, Wang, Gangjee, Morgan, Maeda, Schuler, Kahn, & Zebala, 2012).
Propriétés
Numéro CAS |
52980-66-2 |
|---|---|
Nom du produit |
N-(4-(((2,4-Diamino-7-pteridinyl)methyl)methylamino)benzoyl)-L-glutamic acid |
Formule moléculaire |
C20H22N8O5 |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2,4-diaminopteridin-7-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-15-16(21)26-20(22)27-17(15)24-11)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,24,26,27)/t13-/m0/s1 |
Clé InChI |
UUVPYTIBUIBXTJ-ZDUSSCGKSA-N |
SMILES isomérique |
CN(CC1=CN=C2C(=NC(=NC2=N1)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CN(CC1=CN=C2C(=NC(=NC2=N1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canonique |
CN(CC1=CN=C2C(=NC(=NC2=N1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Apparence |
Solid powder |
Autres numéros CAS |
65118-42-5 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
7-Methotrexate; 7-Mtx; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



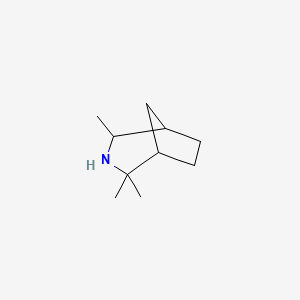
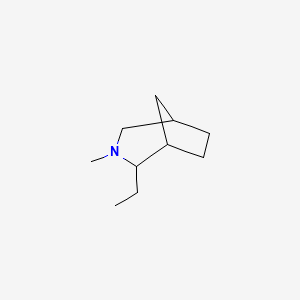
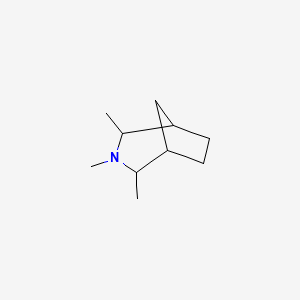
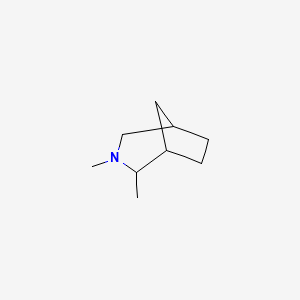
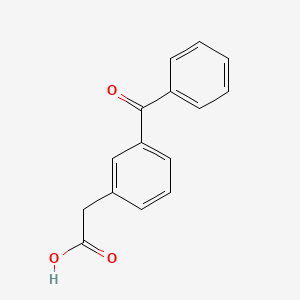
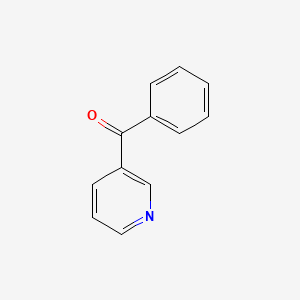
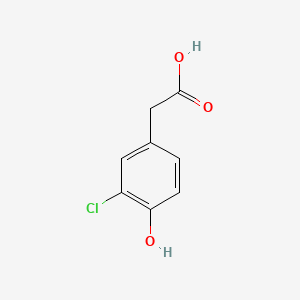
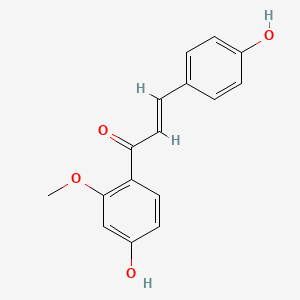
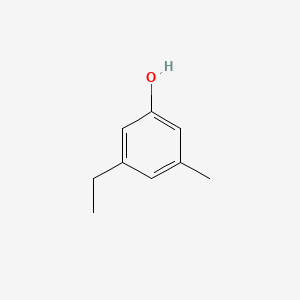
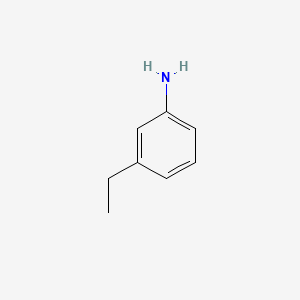
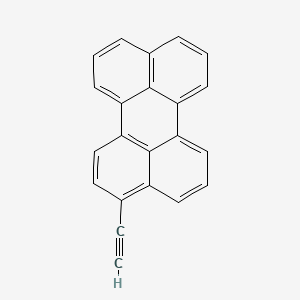
![5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione](/img/structure/B1664135.png)

